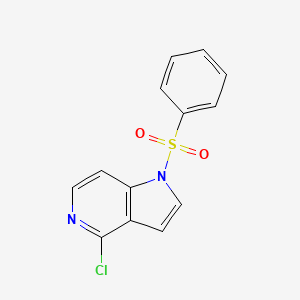

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Descripción general

Descripción

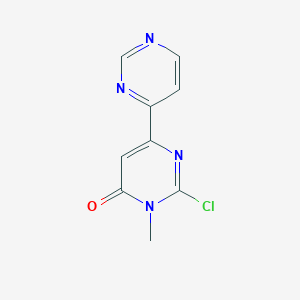

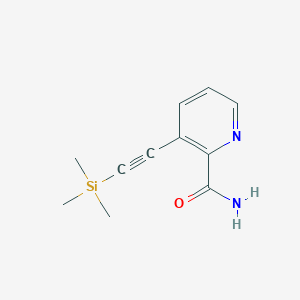

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .

Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

Aplicaciones Científicas De Investigación

Catalytic Processes

1-(Phenylsulfonyl)-4-chloro-5-azaindole has been utilized in palladium-catalyzed decarboxylative Suzuki and Heck couplings. These processes are critical for the synthesis of various organic compounds, particularly in the development of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines and alkenyl derivatives, which have notable applications in organic chemistry and pharmaceutical synthesis (Suresh et al., 2013).

Structural and Molecular Studies

The compound has been a subject in the field of X-ray crystallography to determine the structure of various derivatives. This aids in understanding the molecular geometry and potential interactions in biological systems (Al-Hourani et al., 2015).

Antimicrobial Research

Studies have focused on synthesizing derivatives of 1-(Phenylsulfonyl)-4-chloro-5-azaindole with potential antimicrobial activities. Such research is pivotal in the discovery of new antibacterial and antifungal agents (Shah et al., 2014).

Nonpeptide Inhibitors Development

This compound has been used in the synthesis of novel nonpeptide inhibitors, especially targeting human heart chymase. This research is important for developing therapeutic agents in cardiovascular medicine (Niwata et al., 1997).

Synthetic Methodology Improvement

Research includes the development of efficient synthetic methodologies using 1-(Phenylsulfonyl)-4-chloro-5-azaindole derivatives. This is essential for creating more effective and sustainable chemical synthesis processes (Janosik et al., 2006).

Nonlinear Optical Materials

The compound has been incorporated in the synthesis of materials with nonlinear optical properties. Such materials have applications in photonics and telecommunications (Chou et al., 1996).

Herbicidal Activity

Investigations into the herbicidal activities of derivatives of 1-(Phenylsulfonyl)-4-chloro-5-azaindole have been conducted, contributing to the development of new agricultural chemicals (Li et al., 2008).

Safety And Hazards

Direcciones Futuras

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-4-chloro-5-azaindole | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

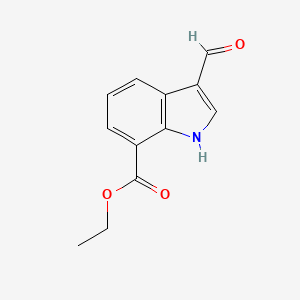

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

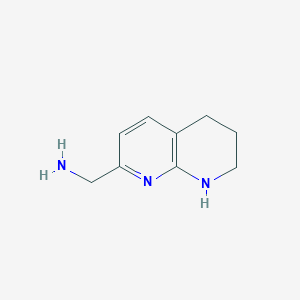

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

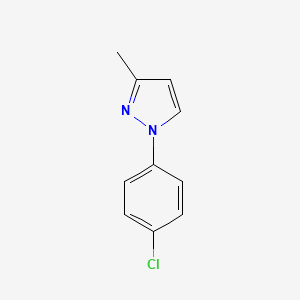

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)